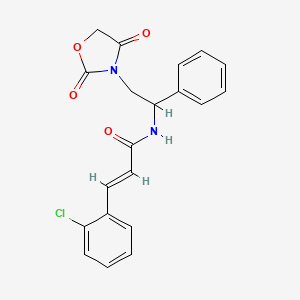

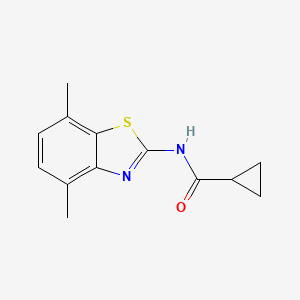

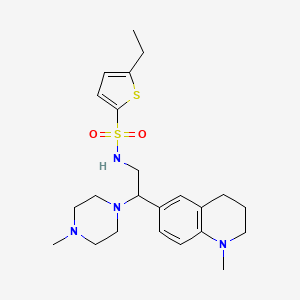

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

Benzothiazole involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline” has a molecular formula of C17H18N2S and a molecular weight of 282.409 g/mol .Applications De Recherche Scientifique

Antioxidant and Antibacterial Activities

Compounds related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide have been synthesized and evaluated for their potential antioxidant and antibacterial activities. These compounds, synthesized in a straightforward manner, show promising activities against a variety of bacterial strains and exhibit significant free radical scavenging abilities, indicating their potential for therapeutic applications in treating oxidative stress-related diseases and bacterial infections (Ahmad et al., 2010).

Anticancer Activity

Derivatives of benzothiazole, including those synthesized from 2-amino-4,7-dimethyl benzothiazole, have been explored for their in-vitro anticancer activity against a broad spectrum of human cancer cell lines. The results show that many compounds exhibited remarkable activity, suggesting that modifications of the benzothiazole core structure could yield potent anticancer agents (Waghmare et al., 2013).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives revealed their in vivo diuretic activity. This highlights the potential of benzothiazole derivatives as lead compounds for developing new diuretics, which are crucial for treating conditions like hypertension and edema (Yar et al., 2009).

Synthetic Methodologies

Efficient, microwave-mediated synthetic routes have been developed for benzothiazole- and benzimidazole-based heterocycles. These methodologies facilitate the rapid synthesis of complex molecules with potential biological activities, thereby accelerating the drug discovery process (Darweesh et al., 2016).

Apoptosis Induction in Cancer Cells

A novel benzothiazole derivative, identified as PB11, has shown to induce apoptosis in cancer cell lines by suppressing the PI3K/AKT signaling pathway. This mechanism is crucial for the development of new anticancer therapies, as it targets the cellular pathways that promote cancer cell survival (Kim et al., 2021).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may exert bactericidal or bacteriostatic effects.

Orientations Futures

Propriétés

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)11-10(7)14-13(17-11)15-12(16)9-5-6-9/h3-4,9H,5-6H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDXQXYZRDCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)

![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)

![Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2797424.png)